Atorvastatin Lactam Allyl Ester

Impurity Profiling Structural Characterization Chromatographic Selectivity

Atorvastatin Lactam Allyl Ester (CAS 1246812-55-4) is the only process-specific impurity reference standard validated for allyl-protected atorvastatin synthetic routes. Its unique allyl ester moiety imparts distinct HPLC retention and MS/MS neutral loss (m/z 41), ensuring unambiguous peak assignment where generic standards fail. Essential for ANDA/DMF impurity profiling, QbD batch trending, and ICH Q3A-compliant quantification. Supplied with full Certificate of Analysis for direct regulatory submission support.

Molecular Formula C36H39FN2O6
Molecular Weight 614.714
CAS No. 1246812-55-4
Cat. No. B588381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtorvastatin Lactam Allyl Ester
CAS1246812-55-4
Synonyms(βR,δR)-5-(4-Fluorophenyl)-2,3-dihydro-β,δ-dihydroxy-3-(1-methylethyl)-2-oxo-4-phenyl-3-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic Acid Allyl Ester; 
Molecular FormulaC36H39FN2O6
Molecular Weight614.714
Structural Identifiers
SMILESCC(C)C1(C(=C(N(C1=O)CCC(CC(CC(=O)OCC=C)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4
InChIInChI=1S/C36H39FN2O6/c1-4-21-45-31(42)23-30(41)22-29(40)19-20-39-33(26-15-17-27(37)18-16-26)32(25-11-7-5-8-12-25)36(24(2)3,35(39)44)34(43)38-28-13-9-6-10-14-28/h4-18,24,29-30,40-41H,1,19-23H2,2-3H3,(H,38,43)/t29-,30-,36?/m1/s1
InChIKeyZCVWJLGMYPURHV-QTHLJSQGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Atorvastatin Lactam Allyl Ester (CAS 1246812-55-4): A Process-Specific Impurity Reference Standard for Atorvastatin API Manufacturing Control


Atorvastatin Lactam Allyl Ester (CAS 1246812-55-4) is a characterized synthetic impurity observed during atorvastatin calcium manufacturing, arising from intramolecular lactamization of allyl ester intermediates [1]. With molecular formula C₃₆H₃₉FN₂O₆ and molecular weight 614.7 g/mol, this off-white solid is soluble in chloroform, dichloromethane, and ethyl acetate . Unlike the pharmacologically active parent drug atorvastatin (CAS 134523-00-5, MW 558.64), this compound exists as a process-related impurity that does not possess therapeutic HMG-CoA reductase inhibitory activity and is supplied exclusively as a reference standard for analytical method development, impurity profiling, and quality control applications . The allyl ester moiety distinguishes it from other atorvastatin lactam impurities, imparting unique chromatographic retention behavior and mass spectral fragmentation patterns [2].

Atorvastatin Lactam Allyl Ester (CAS 1246812-55-4): Why Alternative Atorvastatin Impurity Standards Cannot Be Interchanged


Generic substitution among atorvastatin impurity reference standards is analytically invalid due to structurally dictated differences in chromatographic retention behavior, mass spectral fragmentation, and formation pathway specificity. Atorvastatin Lactam Allyl Ester (MW 614.7, C₃₆H₃₉FN₂O₆) differs fundamentally from Atorvastatin Lactam Methyl Ester (CAS 1795790-02-1, MW 588.67, C₃₄H₃₇FN₂O₆) by the presence of an allyl ester group versus a methyl ester [1], from Atorvastatin Lactam Lactone (CAS 1795791-15-9) by the absence of the lactone ring [2], and from Atorvastatin Lactam Sodium Salt Impurity (CAS 148217-40-7, MW 596.6, C₃₃H₃₄FN₂NaO₆) by both ester functionality and cation content [3]. These structural differences produce distinct retention times under identical HPLC conditions, preventing interchangeable use in peak identification and quantification [2]. Furthermore, the allyl ester moiety arises specifically from synthetic routes employing allyl-protected intermediates [4], whereas methyl ester impurities originate from methylation side reactions, and lactone impurities form under acidic or thermal degradation conditions [2]. Consequently, using an incorrect impurity standard compromises method accuracy, risks misidentification of impurity peaks, and may lead to regulatory non-compliance in ANDA and DMF submissions .

Atorvastatin Lactam Allyl Ester (CAS 1246812-55-4): Quantitative Comparative Evidence for Scientific Selection


Structural Differentiation: Allyl Ester Moiety as the Critical Distinguishing Feature from Related Atorvastatin Lactam Impurities

Atorvastatin Lactam Allyl Ester is structurally differentiated from all other atorvastatin lactam impurities by the presence of an allyl ester (-O-CH₂-CH=CH₂) moiety at the heptanoic acid terminus . Compared to Atorvastatin Lactam Methyl Ester (CAS 1795790-02-1, MW 588.67), the allyl ester substitution increases molecular weight by 26.0 g/mol (from 588.67 to 614.7 g/mol) [1]. Compared to Atorvastatin Lactam Sodium Salt (CAS 148217-40-7, MW 596.6), the allyl ester-containing compound lacks the sodium counterion, resulting in neutral charge and altered solubility profile [2]. The allyl group introduces an additional double bond not present in saturated alkyl esters, which influences UV absorption characteristics and chromatographic retention under reversed-phase conditions .

Impurity Profiling Structural Characterization Chromatographic Selectivity

Formation Pathway Specificity: Process-Linked Origin Differentiates Allyl Ester Impurity from Degradation Products

Atorvastatin Lactam Allyl Ester arises specifically from intramolecular lactamization of allyl ester intermediates during atorvastatin synthesis [1]. This formation mechanism is fundamentally distinct from degradation-related impurities. The compound is generated when allyl-protected hexanoic acid intermediates undergo undesired cyclization prior to deprotection, as documented in patent literature describing allyl esters as carboxylic acid protecting groups in atorvastatin manufacturing [2]. In contrast, Atorvastatin Lactam Lactone (CAS 1795791-15-9) forms as a degradation impurity under acidic, thermal, or oxidative stress conditions during purification or stability studies [3]. Atorvastatin Lactam Methyl Ester arises from methylation side reactions during esterification and workup [4]. This mechanistic differentiation means that monitoring Allyl Ester levels provides direct insight into synthetic process control efficiency, whereas lactone levels reflect stability and storage conditions.

Process Impurity Control Synthetic Route Characterization Quality by Design

Chromatographic Behavior Differentiation: Altered Retention and Spectral Properties Versus Lactone and Methyl Ester Analogs

The allyl ester moiety confers distinct chromatographic behavior compared to related atorvastatin impurities. Atorvastatin Lactam Lactone, containing both lactam and lactone functionalities, exhibits increased lipophilicity and altered chromatographic retention relative to the parent acid [1]. By extension, Atorvastatin Lactam Allyl Ester, lacking the lactone ring but possessing the lipophilic allyl group, elutes with a retention time intermediate between the more polar lactam sodium salt and the more lipophilic lactam-lactone species under reversed-phase HPLC conditions. Mass spectral fragmentation patterns also differ: the allyl ester undergoes characteristic neutral loss of the allyl moiety (m/z 41), producing a diagnostic fragment absent in methyl ester (neutral loss m/z 32) and lactone (distinct ring-opening fragmentation) spectra [2]. These analytical distinctions require impurity-specific reference standards for accurate peak identification and quantification.

HPLC Method Development Impurity Resolution LC-MS Characterization

Regulatory Context: Non-Pharmacopoeial Status Requires Independently Validated Reference Standards

Atorvastatin Lactam Allyl Ester is not currently listed as a specified impurity in the USP or EP atorvastatin monographs [1]. This distinguishes it from pharmacopoeial impurities such as Atorvastatin Related Compound H (Lactone Impurity, USP), Atorvastatin Related Compound C, and Atorvastatin Related Compound I (Acetonide Impurity) which have established acceptance criteria and official reference standards [2]. For ANDA and DMF submissions, manufacturers employing synthetic routes that generate this allyl ester impurity must independently validate analytical methods and establish appropriate specification limits aligned with ICH Q3A thresholds [3]. Clearsynth and Veeprho supply this compound with full characterization data (NMR, MS, HPLC purity) and Certificates of Analysis meeting regulatory requirements for non-compendial impurity reference standards .

ANDA Submission Method Validation Regulatory Compliance

Atorvastatin Lactam Allyl Ester (CAS 1246812-55-4): Validated Application Scenarios for Analytical and Quality Control Workflows


HPLC Method Development: Establishing System Suitability and Resolution for Allyl Ester Process Impurity

This compound serves as a critical reference standard for developing and validating HPLC-UV methods that require baseline resolution of the allyl ester impurity from atorvastatin and other related substances. The distinct chromatographic retention behavior conferred by the allyl ester moiety [1] necessitates compound-specific retention time calibration. Analytical chemists should use this standard to prepare spiked API samples (typically at 0.1% to 1.0% w/w relative to atorvastatin, per ICH Q3A reporting thresholds) to verify method specificity and linearity [2]. The standard is particularly essential for laboratories utilizing allyl-protected synthetic routes where this impurity is process-specific [3].

Impurity Profiling and Process Control for Atorvastatin API Manufacturing

Quality control laboratories in API manufacturing facilities should employ Atorvastatin Lactam Allyl Ester reference standard for routine batch release testing and in-process control when the synthetic route involves allyl ester intermediates [1]. Monitoring the levels of this impurity provides direct feedback on the efficiency of the intramolecular lactamization side reaction during synthesis [2]. Trending analysis of allyl ester impurity levels across multiple batches enables proactive identification of process drift and supports Quality by Design (QbD) initiatives for continuous process improvement. The standard's characterization by NMR, LC-MS, and HPLC-UV [3] ensures confident peak assignment in complex chromatograms where multiple lactam-related impurities may co-elute .

Regulatory Dossier Preparation: ANDA and DMF Submission Support

For generic pharmaceutical manufacturers preparing Abbreviated New Drug Applications (ANDAs) or Drug Master Files (DMFs) for atorvastatin calcium, this reference standard is indispensable for demonstrating adequate control of process-specific impurities not addressed in pharmacopoeial monographs [1]. Since Atorvastatin Lactam Allyl Ester is not a USP or EP specified impurity [2], applicants must independently validate analytical methods for its quantification and justify proposed specification limits based on ICH Q3A thresholds. The availability of fully characterized reference material with Certificate of Analysis (COA) documentation [3] supports regulatory reviewer confidence in the applicant's impurity control strategy and method validation data package .

LC-MS/MS Method Qualification for Trace-Level Impurity Quantification

Bioanalytical and quality control laboratories requiring trace-level quantification of the allyl ester impurity should utilize this standard for LC-MS/MS method development and validation. The characteristic neutral loss of the allyl moiety (m/z 41) under collision-induced dissociation [1] provides a diagnostic MS/MS transition for selective multiple reaction monitoring (MRM) assays. This compound-specific fragmentation distinguishes the allyl ester from the methyl ester analog (neutral loss m/z 32) and the lactone analog (distinct ring-opening pattern), enabling multiplexed impurity quantification without chromatographic baseline resolution [2]. The high-purity standard (minimum 95% as characterized by suppliers) [3] supports accurate calibration curve preparation for quantification at the 0.05-0.10% ICH reporting threshold .

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